molecular formula C14H11Cl2NO2 B12680014 N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide CAS No. 56120-26-4

N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide

Cat. No.: B12680014
CAS No.: 56120-26-4
M. Wt: 296.1 g/mol
InChI Key: DKGLREXAQONRLO-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide is an organic compound with the molecular formula C14H11Cl2NO2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a phenylacetamide structure substituted with dichlorophenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide typically involves the reaction of 4-(2,4-dichlorophenoxy)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process . The general reaction scheme is as follows:

4-(2,4-Dichlorophenoxy)aniline+Acetyl chlorideThis compound+HCl\text{4-(2,4-Dichlorophenoxy)aniline} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(2,4-Dichlorophenoxy)aniline+Acetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include N-oxides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as c-Met kinase. The compound binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide
  • N-(1-(4-Bromophenyl)ethyl)-2-(substituted phenoxy)acetamide

Uniqueness

N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenoxy groups enhance its reactivity and potential as a therapeutic agent compared to other similar compounds .

Properties

CAS No.

56120-26-4

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H11Cl2NO2/c1-9(18)17-11-3-5-12(6-4-11)19-14-7-2-10(15)8-13(14)16/h2-8H,1H3,(H,17,18)

InChI Key

DKGLREXAQONRLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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